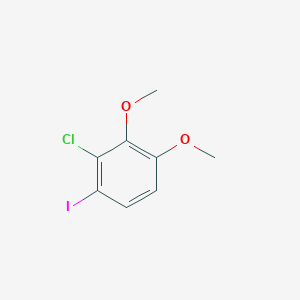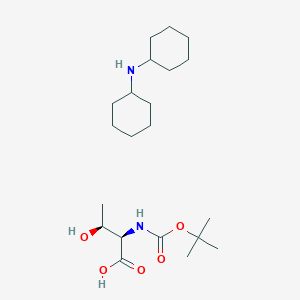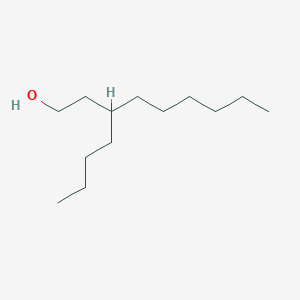![molecular formula C18H26N2O5 B12282039 Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)](/img/structure/B12282039.png)
Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) is a complex organic compound with the molecular formula C18H27NO5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a butanoic acid backbone and several functional groups that contribute to its reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with phenylpropyl derivatives. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, carboxylic acids, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include metabolic and signaling pathways, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methyl ester: Similar in structure but with different functional groups.
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-difluoro-, ethyl ester: Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) is unique due to its specific combination of functional groups and stereochemistry.
Eigenschaften
Molekularformel |
C18H26N2O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-[amino-[2-benzyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)14(12-13-8-5-4-6-9-13)16(23)20(19)11-7-10-15(21)22/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
PKKIOGRROMBNEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C(=O)N(CCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12281956.png)




![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)



![(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12282015.png)


![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B12282029.png)

